molecular formula C14H26O B12541484 Dodecenone, dimethyl-

Dodecenone, dimethyl-

Cat. No.: B12541484
M. Wt: 210.36 g/mol
InChI Key: IREZCZAGJMXSCI-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2-methyltridec-4-en-3-one

InChI

InChI=1S/C14H26O/c1-4-5-6-7-8-9-10-11-12-14(15)13(2)3/h11-13H,4-10H2,1-3H3

InChI Key

IREZCZAGJMXSCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecenone, dimethyl- can be achieved through several methods. One notable method involves the Rh(I)-catalyzed intramolecular [2 + 2 + 1] cycloaddition of allenenes. This method allows for the construction of the tricyclo[6.4.0.01,5]dodecenone framework in satisfactory yields . The reaction conditions typically involve the use of rhodium catalysts and carbon monoxide as a reactant.

Industrial Production Methods

Industrial production methods for dodecenone, dimethyl- are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to minimize environmental impact and improve efficiency. This includes the use of phosgene-free processes and the development of environmentally benign synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Dodecenone, dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ketone functional group and the double bond in the dodecenone framework.

Common Reagents and Conditions

Common reagents used in the reactions of dodecenone, dimethyl- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products Formed

The major products formed from the reactions of dodecenone, dimethyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .

Scientific Research Applications

Dodecenone, dimethyl- has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Dimethyl Fumarate (DMF, C₆H₈O₄): A methyl ester of fumaric acid, DMF is structurally distinct from dodecenone, dimethyl- due to its conjugated double bond and ester groups. However, both compounds share methyl substituents and are used in therapeutic applications (e.g., DMF for multiple sclerosis) .
  • Dodecenylsuccinic Anhydride (DDSA, C₁₆H₂₄O₃): A 12-carbon chain compound with an anhydride functional group, DDSA is used in polymer synthesis. Unlike dodecenone, dimethyl- (a ketone), DDSA’s reactivity stems from its cyclic anhydride structure .
  • 3,5-Dimethyl-2-methoxyacetophenone (C₁₁H₁₄O₂): A shorter-chain aromatic ketone with methoxy and methyl groups, this compound is used in flavor/fragrance industries. It contrasts with dodecenone, dimethyl- in aromaticity and chain length .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups
Dodecenone, dimethyl- C₁₃H₂₂O 194.31 Not reported Low in water Ketone, methyl
Dimethyl Fumarate C₆H₈O₄ 144.13 193 Organic solvents Ester, conjugated diene
Dodecenylsuccinic Anhydride C₁₆H₂₄O₃ 264.36 180–200 (decomposes) Organic solvents Anhydride, alkene
3,5-Dimethyl-2-methoxyacetophenone C₁₁H₁₄O₂ 178.23 285 Ethanol, ether Aromatic ketone, methoxy

Sources:

Biological Activity

Dodecenone, dimethyl- is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.

Dodecenone, dimethyl- is a derivative of dodecene, characterized by the presence of a double bond and two methyl groups attached to the carbon chain. The molecular structure can significantly influence its biological activity.

Chemical Structure

  • Chemical Formula : C₁₂H₂₄O
  • Molecular Weight : 184.32 g/mol
  • IUPAC Name : 1-Dodecene, dimethyl-

Antimicrobial Activity

Research indicates that compounds similar to dodecenone, dimethyl- exhibit antimicrobial properties. For instance, studies have demonstrated that certain dodecenones possess significant activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

CompoundActivityReference
DodecenoneModerate antibacterial activity against E. coli
Dimethyl derivativesEnhanced efficacy against Gram-positive bacteria

Insecticidal Properties

Dodecenone and related compounds have been studied for their insecticidal properties. A notable study highlighted the "knockdown" effect of aliphatic ketones, including dodecenone derivatives, indicating their potential as insecticides.

CompoundEC50 Value (mg/L)Effect
Dodecenone1.33Knockdown effect observed in insects
Methylheptenone2.1Comparative insecticidal activity

Cytotoxicity and Antimalarial Activity

Recent evaluations of bicyclo[6.4.0]dodecenones have shown promising antimalarial and cytotoxic activities. These findings suggest that modifications of dodecenone structures could lead to compounds with significant therapeutic potential against malaria and cancer.

Case Study: Bicyclo[6.4.0]dodecenones

A study conducted on bicyclo[6.4.0]dodecenones demonstrated:

  • Antimalarial Activity : Effective against Plasmodium falciparum in vitro.
  • Cytotoxicity : Induced cell death in cancer cell lines.

The results indicate that structural modifications can enhance biological activity, providing a pathway for drug development based on dodecenone derivatives .

The biological activities of dodecenone derivatives may be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of dodecenones allows them to integrate into lipid membranes, disrupting cellular integrity.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Signal Transduction Interference : Dodecenones may affect signaling pathways in cells, leading to altered cellular responses.

Q & A

Q. Methodological Steps :

  • Catalyst Screening : Test Rh, Pd, or Ni complexes under inert conditions.
  • Kinetic Profiling : Use GC-MS or HPLC to track reactant consumption.
  • Selectivity Control : Adjust steric effects via ligand design (e.g., bulky phosphines).

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of dimethyl-dodecenone?

Basic Research Question
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (to distinguish CH₂ groups) and compare with computational predictions (e.g., DFT-calculated shifts) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O ~1700 cm⁻¹) and methyl group vibrations.
  • High-Resolution MS : Confirm molecular ion ([M+H]⁺) and isotopic patterns.

Q. Key Parameters :

  • Half-life in water/soil.
  • Identification of toxic metabolites (e.g., epoxides).

What solvent systems and chromatographic techniques optimize the purification of dimethyl-dodecenone from complex reaction mixtures?

Basic Research Question

  • Solvent Selection : Use polarity-guided solubility tests (e.g., hexane/ethyl acetate gradients).
  • Flash Chromatography : Optimize column packing (silica vs. C18) and eluent ratios .
  • Crystallization : Screen solvents (ethanol, acetone) for recrystallization efficiency.

Note : Impurity profiles should be cross-validated with HPLC-DAD to ensure >95% purity .

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